molecular formula C9H13ClN2 B1442006 N-(sec-Butyl)-6-chloropyridin-2-amine CAS No. 1220029-86-6

N-(sec-Butyl)-6-chloropyridin-2-amine

Cat. No.: B1442006
CAS No.: 1220029-86-6
M. Wt: 184.66 g/mol
InChI Key: CLYXFGBWTVTEKK-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-6-chloropyridin-2-amine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a sec-butylamine group at the nitrogen atom

Scientific Research Applications

N-(sec-Butyl)-6-chloropyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action would depend on how this compound is used. For instance, if it’s used as a drug, it would interact with biological molecules in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future directions for this compound could involve its potential use in various industries, such as pharmaceuticals, depending on its properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-6-chloropyridin-2-amine typically involves the reaction of 6-chloro-2-pyridineamine with sec-butylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the sec-butylamine group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or distillation may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-6-chloropyridin-2-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Substituted pyridinamine derivatives.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms such as amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    N-(Sec-butyl)-2-pyridinamine: Lacks the chlorine substitution at the 6-position.

    6-Chloro-2-pyridinamine: Lacks the sec-butylamine group.

    N-(Tert-butyl)-6-chloro-2-pyridinamine: Features a tert-butyl group instead of a sec-butyl group.

Uniqueness

N-(sec-Butyl)-6-chloropyridin-2-amine is unique due to the presence of both the sec-butylamine group and the chlorine atom on the pyridine ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-butan-2-yl-6-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-3-7(2)11-9-6-4-5-8(10)12-9/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYXFGBWTVTEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267392
Record name 6-Chloro-N-(1-methylpropyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-86-6
Record name 6-Chloro-N-(1-methylpropyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(1-methylpropyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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